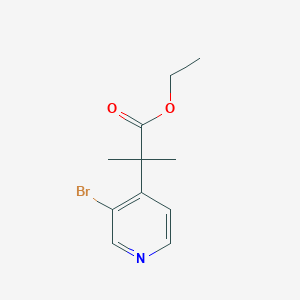

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound with the CAS Number: 51054-99-0. It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 .

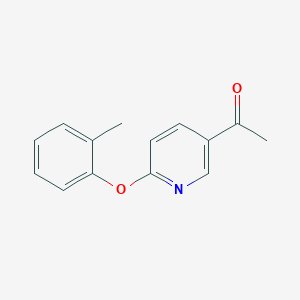

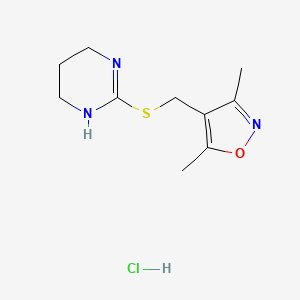

Molecular Structure Analysis

The InChI Code for Ethyl 2-(3-bromopyridin-4-yl)acetate is 1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 .Physical and Chemical Properties Analysis

Ethyl 2-(3-bromopyridin-4-yl)acetate is a solid or semi-solid or lump or liquid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Novel Organic Compounds

One of the primary applications involves the synthesis of novel organic compounds through reactions like the Low-Temperature Reactions of α-Bromopropanoyl Chloride with Lithium Derivative of Ethyl Acetate, which generates various by-products along with the expected acylation product ethyl 4-bromo-3-oxopentanoate, showcasing the reactivity of related bromo-compounds in organic synthesis (Valiullina et al., 2019).

Advanced Organic Synthesis Techniques

Research on "From 4,5,6,7-tetrahydroindole to functionalized furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in two steps" showcases advanced organic synthesis techniques that lead to the efficient generation of complex molecules. This involves the treatment of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate with dichlorodicyanobenzoquinone (DDQ) in methanol to afford a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, highlighting the potential for creating complex structures from simple precursors (Sobenina et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate” is a pyridine derivative. Pyridine derivatives are known to interact with a variety of biological targets. For example, some indole derivatives, which are structurally similar to pyridines, have been found to bind with high affinity to multiple receptors .

Mode of Action

Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Many pyridine derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

Many pyridine derivatives are known to have good absorption and distribution properties, and they are often metabolized by the liver .

Result of Action

Many pyridine derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticancer, and antiviral effects .

Action Environment

Many factors can influence the action of a compound, including temperature, ph, and the presence of other molecules .

Properties

IUPAC Name |

ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVCXRPYQAPPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=C(C=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)

![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)

![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)